2-(3-Phenyl-pyrazol-1-yl)-ethylamine
Overview
Description
2-(3-Phenyl-pyrazol-1-yl)-ethylamine is a chemical compound that belongs to the class of pyrazole derivatives. Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2. This particular compound has a phenyl group attached to the third position of the pyrazole ring and an ethylamine group at the second position. Pyrazole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications.
Mechanism of Action
Target of Action
The primary targets of 2-(3-Phenyl-pyrazol-1-yl)-ethylamine are Staphylococcus aureus and Enterococcus faecalis , two groups of pathogens . These bacteria are responsible for a variety of infections, particularly in hospital settings .
Mode of Action
The compound interacts with its targets by permeabilizing the cell membrane . This process disrupts the normal function of the cell membrane, leading to bacterial death .
Biochemical Pathways
The compound’s ability to permeabilize the cell membrane suggests it may interfere with essential processes such as nutrient uptake, waste removal, and maintenance of cellular homeostasis .
Result of Action
The compound exhibits bactericidal action, effectively killing Staphylococcus aureus and Enterococcus faecalis . It has also been shown to inhibit and eradicate biofilms formed by these bacteria . In addition, the compound is potent against S. aureus persisters .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Phenyl-pyrazol-1-yl)-ethylamine typically involves the condensation of 3-phenyl-1H-pyrazole with ethylamine. One common method is the reaction of 3-phenyl-1H-pyrazole with ethylamine in the presence of a suitable catalyst, such as sodium acetate, under reflux conditions. The reaction is usually carried out in an organic solvent like ethanol or methanol. The product is then purified by recrystallization or column chromatography.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process may be optimized for higher yields and purity, and the use of continuous flow reactors or other advanced technologies may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
2-(3-Phenyl-pyrazol-1-yl)-ethylamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of reduced derivatives.
Substitution: The compound can undergo substitution reactions where one or more atoms or groups are replaced by other atoms or groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Various nucleophiles or electrophiles can be used depending on the desired substitution.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides or hydroxylated derivatives, while reduction may produce amines or other reduced forms. Substitution reactions can result in a wide range of substituted pyrazole derivatives.
Scientific Research Applications
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Industry: The compound may be used in the development of new materials, such as polymers and dyes, due to its unique chemical properties.
Comparison with Similar Compounds
2-(3-Phenyl-pyrazol-1-yl)-ethylamine can be compared with other pyrazole derivatives, such as:
3-Phenyl-1H-pyrazole: Lacks the ethylamine group, which may affect its biological activity and chemical reactivity.
4-(Anilinomethyl)-3-phenyl-pyrazol-1-yl] Benzoic Acid: Another pyrazole derivative with potent antibacterial activity.
1-(4,5-Dihydro-3-phenyl-pyrazol-1-yl)-2-(1H-1,2,4-triazol-1-yl)ethanone: A compound with a triazole ring, showing different biological activities.
The uniqueness of this compound lies in its specific structure, which imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Biological Activity
2-(3-Phenyl-pyrazol-1-yl)-ethylamine is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article will explore its pharmacological properties, mechanisms of action, and potential therapeutic applications, supported by relevant case studies and research findings.
Overview of this compound
This compound, with the CAS number 1006468-98-9, belongs to the pyrazole class of compounds, which are known for their versatility in biological applications. Pyrazoles are characterized by a five-membered ring containing two nitrogen atoms and are recognized for their wide range of pharmacological activities, including anti-inflammatory, antimicrobial, and anticancer properties .
1. Antimicrobial Activity
Research indicates that pyrazole derivatives exhibit significant antimicrobial properties. For instance, studies have shown that related compounds can inhibit the growth of various bacterial strains, including E. coli and Staphylococcus aureus. The mechanism often involves interference with bacterial cell wall synthesis or disruption of cellular metabolism .
2. Anti-inflammatory Properties
The anti-inflammatory effects of pyrazole derivatives have been extensively studied. Compounds similar to this compound have demonstrated the ability to inhibit pro-inflammatory cytokines and enzymes such as COX-2, which are crucial in the inflammatory response. In vivo studies have shown that these compounds can reduce inflammation in models of arthritis and other inflammatory diseases .
3. Anticancer Activity
Emerging evidence suggests that this compound may possess anticancer properties. Pyrazole derivatives have been reported to inhibit cell proliferation in various cancer cell lines, including breast and liver cancer cells. The proposed mechanism involves the induction of apoptosis and inhibition of tubulin polymerization, which is essential for cancer cell division .
The biological activity of this compound can be attributed to its interaction with specific molecular targets:
- Enzyme Inhibition : Similar compounds have been shown to inhibit enzymes involved in inflammatory pathways, such as cyclooxygenases (COX) and lipoxygenases (LOX) .
- Receptor Modulation : Pyrazole derivatives may interact with various receptors, including those involved in pain pathways (e.g., TRPV1) and neurotransmitter systems .
- Cell Cycle Arrest : Some studies indicate that these compounds can induce cell cycle arrest in cancer cells by targeting tubulin dynamics .
Research Findings
A variety of studies have explored the biological activities of pyrazole derivatives:
Case Studies
Several case studies illustrate the therapeutic potential of pyrazole derivatives:
- Anti-inflammatory Study : A study evaluated the anti-inflammatory effects of a series of pyrazole compounds in a carrageenan-induced edema model in rats. The results showed significant reduction in paw swelling compared to control groups .
- Anticancer Research : In vitro testing on liver cancer cell lines demonstrated that certain pyrazole derivatives could inhibit cell growth by inducing apoptosis through mitochondrial pathways, suggesting their potential as anticancer agents .
Properties
IUPAC Name |
2-(3-phenylpyrazol-1-yl)ethanamine | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13N3/c12-7-9-14-8-6-11(13-14)10-4-2-1-3-5-10/h1-6,8H,7,9,12H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XGJZYXZSZKPQKF-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NN(C=C2)CCN | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13N3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
187.24 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.